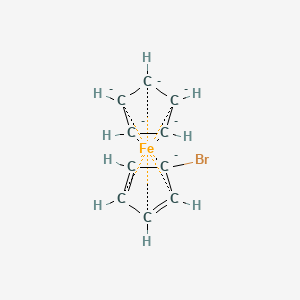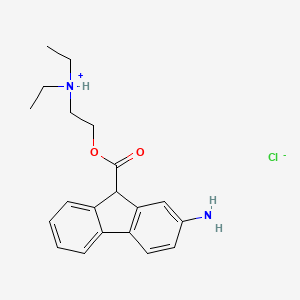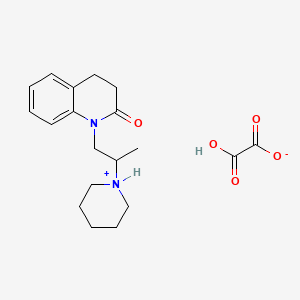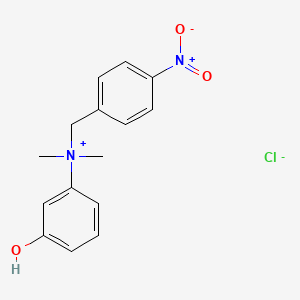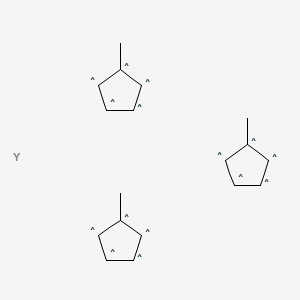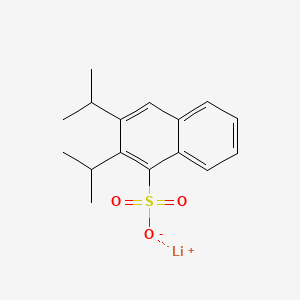
Lithium diisopropylnaphthalenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium diisopropylnaphthalenesulfonate is a chemical compound with the molecular formula C16H19LiO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of lithium naphthalenides, which are known for their reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium diisopropylnaphthalenesulfonate typically involves the reaction of naphthalene with lithium in the presence of isopropyl groups and sulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Lithium diisopropylnaphthalenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: The compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvent environments .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions can produce corresponding alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
Lithium diisopropylnaphthalenesulfonate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical studies, including the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
作用机制
The mechanism of action of lithium diisopropylnaphthalenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, facilitating electron transfer reactions. It also interacts with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
相似化合物的比较
Lithium diisopropylnaphthalenesulfonate can be compared with other similar compounds, such as:
Lithium naphthalenide: Known for its use as an initiator in anionic polymerizations.
Sodium naphthalenide: Similar to lithium naphthalenide but with different reactivity and stability properties.
Lithium diisopropylamide: Used as a strong base in organic synthesis.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. This compound is unique due to its specific combination of isopropyl and sulfonate groups, which confer distinct chemical and physical properties .
属性
CAS 编号 |
94248-48-3 |
|---|---|
分子式 |
C16H19LiO3S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
lithium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.Li/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
XPLODJXAXKKWOC-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
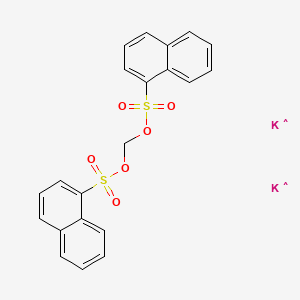
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
